6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Medicinal Chemistry Lipophilicity Drug Design

6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 826995-54-4, molecular formula C₁₀H₄BrF₃O₂S, molecular weight 325.10 g/mol) is a heterocyclic benzothiophene-2-carboxylic acid derivative featuring a bromine atom at the 6-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzothiophene core. This triply functionalized scaffold serves as a modular synthetic building block in medicinal chemistry programs, combining a carboxylic acid derivatization handle, a heavy halogen cross-coupling site, and a metabolically stabilizing trifluoromethyl group.

Molecular Formula C10H4BrF3O2S
Molecular Weight 325.10 g/mol
CAS No. 826995-54-4
Cat. No. B12070512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
CAS826995-54-4
Molecular FormulaC10H4BrF3O2S
Molecular Weight325.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C(=O)O
InChIInChI=1S/C10H4BrF3O2S/c11-4-1-2-5-6(3-4)17-8(9(15)16)7(5)10(12,13)14/h1-3H,(H,15,16)
InChIKeyPJGAVVIJEDQBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 826995-54-4): Structural Identity and Core Characteristics for Scientific Procurement


6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 826995-54-4, molecular formula C₁₀H₄BrF₃O₂S, molecular weight 325.10 g/mol) is a heterocyclic benzothiophene-2-carboxylic acid derivative featuring a bromine atom at the 6-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzothiophene core . This triply functionalized scaffold serves as a modular synthetic building block in medicinal chemistry programs, combining a carboxylic acid derivatization handle, a heavy halogen cross-coupling site, and a metabolically stabilizing trifluoromethyl group . Its computed physicochemical profile includes a LogP of 4.38, a topological polar surface area (PSA) of 65.54 Ų, and an exact mass of 323.907 Da .

Handle 1
C2‑COOH for amidation, esterification, and directed metalation
Handle 2
C6‑Br for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald, etc.)
Handle 3
3‑CF₃ for metabolic stability, electronic tuning, and ¹⁹F NMR probing

Why 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid Cannot Be Interchanged with Close Structural Analogs


Benzothiophene-2-carboxylic acid derivatives bearing different halogen and trifluoromethyl substitution patterns are not functionally interchangeable in synthesis or biological screening. The precise positioning of the bromine atom at the 6-position versus the 5- or 7-position within the benzothiophene B-ring alters both the electron density distribution across the aromatic system and the steric environment around the cross-coupling site, which can lead to significantly different reaction yields and coupling regioselectivity in downstream derivatizations [1]. Removal of the trifluoromethyl group reduces lipophilicity by approximately 0.88 LogP units and eliminates the metabolic stabilization conferred by the C–F bonds [2]. Conversely, omission of the carboxylic acid eliminates the primary derivatization handle for amide bond formation and alters solubility. Even among the same molecular formula isomers (e.g., 5-Br vs. 6-Br substitution), subtle differences in heterocyclic C–H acidity and cross-coupling reactivity can dictate success or failure in structure–activity relationship (SAR) campaigns [1].

  • ⚠️Positional Isomer Mismatch

    5‑Br isomer (CAS 826995‑52‑2) shares MW and logP but alters the exit vector and cross‑coupling regioselectivity; SAR translation may differ.

  • ⚠️Loss of CF₃ Group

    Non‑fluorinated analog (CAS 19075‑58‑2) lacks metabolic shielding and reduces lipophilicity, potentially misleading in vivo stability data.

  • ⚠️Absent Carboxylic Acid

    Non‑acid analog (CAS 617706‑27‑1) requires extra oxidation steps for bioconjugation; direct amidation and C–H metalation are not supported.

Quantitative Differentiation Evidence: 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid vs. Closest Structural Analogs


Lipophilicity Gain vs. Non-Brominated Analog: LogP Difference of +0.76 Units

The 6-bromo substituent on the target compound contributes a significant lipophilicity increase relative to the parent 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid scaffold lacking bromine. The target compound (CAS 826995-54-4) has a computed LogP of 4.38 , compared to the non-brominated analog (CAS 826995-51-1) with a measured LogP of 3.62 . This ΔLogP of +0.76 corresponds to an approximately 5.8-fold increase in octanol–water partition coefficient, sufficient to alter membrane permeability and binding kinetics in cellular assays. For comparison, the 6-bromo derivative without a CF₃ group (CAS 19075-58-2) has an XLogP3 of only 3.5 [1], indicating that the CF₃ group and bromine atom each contribute additively to the overall lipophilicity.

Lipophilicity Gain
Cross‑study comparable
+0.76 LogP
Controls membrane partitioning and assay binding; non‑brominated analogs may underestimate lipophilicity.
Computed values; use as relative guide.
Medicinal Chemistry Lipophilicity Drug Design

Bromine as an Orthogonal Synthetic Handle: Cross-Coupling Versatility Absent in Non-Halogenated Analogs

The 6-bromo substituent on the target compound serves as a site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Negishi, Sonogashira) that are not possible with the non-brominated analog 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 826995-51-1). The 6-position of the benzothiophene ring is electronically activated toward oxidative addition by the electron-withdrawing CF₃ group at the adjacent 3-position, a synergistic effect established in the synthesis of benzothiophene intermediates for drug molecules such as raloxifene and related SERM analogs [1] [2]. The bromine can also serve as a heavy atom for crystallographic phasing or as a radiolabeling precursor (via halogen exchange), functions that chlorine-substituted analogs cannot fulfill with equivalent efficiency due to lower reactivity toward Pd(0) oxidative addition [2].

Cross‑Coupling Handle
Class‑level inference
C6–Br: labile toward Pd(0) oxidative addition (C–Br ~80 kcal/mol)
Enables Suzuki, Buchwald, Negishi couplings under milder conditions than chloro analogs.
General organometallic principles; reaction-specific validation needed.
Synthetic Chemistry Cross-Coupling Building Block

Trifluoromethyl Metabolic Stability vs. Non-Fluorinated Bromobenzothiophene Analogs

The 3-CF₃ group in the target compound provides metabolic stability not available in the non-fluorinated analog 6-bromo-1-benzothiophene-2-carboxylic acid (CAS 19075-58-2). The C–F bond strength (~116 kcal/mol vs. ~99 kcal/mol for C–H) makes the trifluoromethyl group resistant to cytochrome P450-mediated oxidative metabolism, a well-established principle in medicinal chemistry [1]. The target compound's CF₃ group also exerts a strong electron-withdrawing inductive effect (Hammett σₘ ≈ 0.43) that polarizes the benzothiophene ring and enhances the acidity of the C2-carboxylic acid relative to the non-fluorinated analog [1]. The predicted pKa of the parent 3-CF₃ benzothiophene-2-carboxylic acid (non-brominated) is 2.71 ; the 6-bromo substitution in the target compound is expected to further lower the pKa of the carboxylic acid by 0.2–0.5 units due to the additional inductive withdrawal, enhancing its reactivity toward amidation under mild coupling conditions.

Metabolic Stability
Class‑level inference
CF₃ present; predicted pKa shift –0.2 to –0.5
C–F bonds resist CYP450 oxidation; non‑fluorinated analogs may show faster clearance.
Class‑level property; compound‑specific microsomal data to verify.
Metabolic Stability Trifluoromethyl Pharmacokinetics

Positional Isomer Differentiation: 6-Br vs. 5-Br Substitution Effects on Benzo[b]thiophene Reactivity

The target compound (6-bromo) and its positional isomer 5-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 826995-52-2) share identical molecular formula (C₁₀H₄BrF₃O₂S) and molecular weight (325.10 g/mol), but differ in the bromine position on the benzothiophene B-ring . The 6-position is para to the thiophene sulfur and meta to the C2-carboxylic acid, while the 5-position is meta to both. This positional difference alters the electronic environment for cross-coupling reactions: the 6-position experiences stronger resonance withdrawal from the carboxylic acid group (which is conjugated through the thiophene ring), potentially enhancing oxidative addition rates at Pd(0) [1]. In benzothiophene chemistry, directed ortho-metalation (DoM) strategies exploit these electronic biases to achieve regioselective functionalization, and the 6-bromo isomer provides a different vector for library diversification compared to the 5-bromo isomer [1].

Positional Isomer
Cross‑study comparable
6‑Br isomer: different electronic environment vs. 5‑Br; identical MW, logP, PSA
Exit vector and coupling regioselectivity diverge; library design requires the correct isomer.
2D descriptors do not capture reactivity differences.
Regioselectivity Positional Isomer Benzothiophene

Carboxylic Acid Derivatization Handle: Contrast with the Non-Acid Analog

The carboxylic acid moiety at C2 of the target compound provides a direct handle for amide, ester, and hydrazide formation—transformations that are not accessible from the corresponding non-acid analog 6-bromo-3-(trifluoromethyl)-1-benzothiophene (CAS 617706-27-1). The non-acid analog has a higher LogP of 4.68 and a reduced PSA of 28.24 Ų , reflecting the absence of the polar, hydrogen-bond-capable carboxylic acid group. This difference is critical: the target compound's carboxylic acid can serve as a directing group for C–H functionalization, as exemplified in benzothiophene-2-carboxylate directed metalation methodology [1], enabling sequential derivatization at multiple positions without de novo scaffold construction. The acid functionality also enables direct conjugation to biomolecules (via EDC/HOBt or HATU coupling), a capability absent in the methyl or aldehyde analogs.

Carboxylic Acid Advantage
Cross‑study comparable
+37.30 Ų PSA vs. non‑acid analog
Enables direct amidation and directed metalation; non‑acid variant requires prior oxidation.
PSA and LogP computed; experimental solubility may vary.
Amide Coupling Derivatization Functional Group Interconversion

Recommended Application Scenarios for 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via C6 Cross-Coupling in Kinase or BET Inhibitor Programs

The 6-bromo substituent provides a reactive aryl halide handle for Suzuki–Miyaura cross-coupling, enabling C–C bond formation at a position that is electronically activated by the adjacent 3-CF₃ group [1]. This makes the target compound an ideal core scaffold for generating focused libraries targeting kinase ATP-binding pockets or bromodomain acetyl-lysine binding sites, where the benzothiophene core is a validated pharmacophore. The synthetic route to amide derivatives can proceed via direct coupling of aryl boronic acids at C6 followed by HATU-mediated amidation at C2, enabling two-dimensional diversification from a single intermediate [2]. Researchers should prioritize this compound over the 5-bromo isomer when the desired exit vector from the benzothiophene core is para to the thiophene sulfur atom.

Lead Optimization: Trifluoromethyl-Enabled Metabolic Stability Screening

When optimizing a benzothiophene lead series for in vivo pharmacokinetics, the target compound's 3-CF₃ group provides a metabolically inert substituent that shields both the thiophene and fused benzene rings from oxidative metabolism [1]. If a screening hit derived from the non-fluorinated 6-bromo-1-benzothiophene-2-carboxylic acid (CAS 19075-58-2, XLogP3 = 3.5) shows rapid clearance in microsomal stability assays, procurement of the target compound (LogP = 4.38) should be prioritized for the next round of SAR, as the increased lipophilicity and metabolic shielding may improve both potency and half-life without scaffold hopping [2].

Chemical Biology: Bioconjugation via C2-Carboxylic Acid Derivatization

The C2-carboxylic acid group allows direct EDC/NHS-mediated conjugation to amine-containing biomolecules (proteins, peptides, or amine-functionalized fluorescent probes) without the need for prior functional group interconversion [1]. The target compound's 6-bromo and 3-CF₃ groups remain orthogonal during amidation, preserving the heavy atom (Br) for potential X-ray crystallographic phasing and the fluorinated group for ¹⁹F NMR-based binding assays [2]. For chemical biology probes requiring both a covalent attachment point and a spectroscopic or crystallographic reporter, this compound is preferable to the non-acid analog (CAS 617706-27-1) which would require additional oxidation steps to install the conjugation handle.

Agrochemical Discovery: Fluorinated Benzothiophene Building Block for Crop Protection Agents

The trifluoromethyl group is a privileged motif in agrochemical design, conferring increased lipophilicity, enhanced membrane penetration, and resistance to environmental degradation [1]. The target compound's combined Br/CF₃/COOH functionality maps onto substructure patterns found in commercial fungicides and herbicides containing benzothiophene or related heterocyclic cores [2]. Its availability as a single, triply functionalized building block enables rapid analog synthesis through sequential C6 cross-coupling (introducing aryl/heteroaryl diversity) and C2 amidation (introducing amine diversity), accelerating hit-to-lead timelines in agrochemical discovery.

Application
Selection Property
Validation Focus
Kinase/BET inhibitor library diversification
C6‑Br handle activated by adjacent CF₃
Suzuki coupling regioselectivity and subsequent C2 amidation
Lead optimization metabolic stability screening
3‑CF₃ for oxidative metabolic shielding
Microsomal half‑life comparison vs. non‑fluorinated analog
Chemical biology bioconjugation probes
C2‑COOH direct EDC/NHS conjugation
Preservation of Br (crystallography) and CF₃ (¹⁹F NMR) during amidation
Agrochemical discovery building block
Triply functionalized benzothiophene core
Sequential C6 diversification and C2 amidation for hit expansion
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